3-Iodo-1-methyl-1H-indazol-6-amine
Description
Significance of Nitrogen-Containing Heterocycles in Drug Discovery and Design
Nitrogen-containing heterocycles are organic compounds with a ring structure containing at least one nitrogen atom as part of the ring. These structures are of immense importance in medicinal chemistry, with approximately 60% of all unique small-molecule drugs approved by the FDA featuring a nitrogen-based heterocycle. mdpi.comrsc.org Their prevalence is attributed to their stability and the ability of the nitrogen atoms to form hydrogen bonds with biological targets such as enzymes and DNA. mdpi.comrsc.orgnih.gov This interaction is often crucial for the therapeutic effect of the drug. mdpi.com
These heterocyclic compounds are widespread in nature, forming the core structure of many essential biomolecules, including vitamins, alkaloids, hormones, and antibiotics. mdpi.comrsc.org Well-known natural alkaloids like morphine and caffeine, as well as synthetic drugs like diazepam and chloroquine, all contain nitrogen heterocycles. mdpi.comrsc.org The versatility of these scaffolds allows for structural modifications that can fine-tune their pharmacological properties, leading to a broad spectrum of activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects. mdpi.comijsrtjournal.com
Overview of the Indazole Scaffold: Structural Features and Tautomerism (1H- and 2H-Indazoles)
Indazole, also known as benzopyrazole, is a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrazole (B372694) ring. nih.govaustinpublishinggroup.com This structure results in a 10 π-electron system. pnrjournal.com A key characteristic of the indazole scaffold is the existence of different tautomeric forms, which are isomers that differ in the location of a proton and a double bond. The most common tautomers are 1H-indazole and 2H-indazole. nih.govaustinpublishinggroup.com The position of the nitrogen atom in the pyrazole ring that bears a hydrogen atom determines the tautomeric form. austinpublishinggroup.com While these are the most studied, a third, less stable tautomer, 3H-indazole, also exists. austinpublishinggroup.comresearchgate.net
The specific tautomeric form of an indazole derivative can significantly influence its biological activity, making the regioselective synthesis of either 1H- or 2H-indazoles a critical aspect of medicinal chemistry research. researchgate.net
Theoretical and experimental studies have consistently shown that the 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole form. nih.govaustinpublishinggroup.comnih.gov Calculations indicate that 1H-indazole is more stable by approximately 15 kJ·mol⁻¹ (about 3.6 kcal/mol). nih.gov This greater stability means that in the absence of substituents that would favor the 2H form, the 1H-tautomer is the predominant species in various conditions, including the gas phase and in solution. nih.govresearchgate.net Consequently, many synthetic protocols tend to yield the 1H-indazole as the major product. researchgate.net
Historical Context and Evolution of Indazole Research in Pharmaceutical Sciences
The indazole scaffold was first described by Emil Fischer. researchgate.net While the indazole ring system is not commonly found in nature, with only a few natural products like nigellicine, nigeglanine, and nigellidine (B12853491) identified, its synthetic derivatives have garnered significant attention over the last few decades due to their desirable pharmacological properties. austinpublishinggroup.compnrjournal.com The first indazole-containing drug, the anti-inflammatory agent Benzydamine, was marketed in 1966. nih.govresearchgate.net Since then, extensive research has led to the discovery and development of numerous indazole-based compounds, transforming this scaffold into a "privileged structure" in medicinal chemistry. pnrjournal.comdntb.gov.ua This has culminated in several clinically successful drugs and a multitude of candidates in various stages of clinical trials. researchgate.netnih.gov
Current Landscape of Indazole Derivatives as Bioactive Agents in Preclinical Research
The indazole core continues to be a fertile ground for the discovery of new bioactive agents. Preclinical research is vibrant, with scientists exploring novel derivatives for a wide array of therapeutic applications. nih.govaustinpublishinggroup.comingentaconnect.combenthamdirect.com The versatility of the indazole scaffold allows for the incorporation of diverse functional groups, which can modulate the compound's activity, selectivity, and pharmacokinetic properties. nih.govbldpharm.com Current research often focuses on creating derivatives that can target specific biological pathways involved in diseases like cancer, inflammation, and infections. nih.govingentaconnect.combenthamdirect.com
Indazole derivatives have been shown to possess an impressively broad range of pharmacological activities. These include:
Anticancer: This is one of the most extensively studied areas, with derivatives showing activity against various cancer cell lines. nih.govnih.govingentaconnect.com
Anti-inflammatory: Following the early success of benzydamine, new indazole compounds with anti-inflammatory properties continue to be developed. nih.govnih.gov
Antimicrobial: This includes antibacterial, antifungal, and antiparasitic activities. nih.govingentaconnect.comnih.gov
Anti-HIV: Certain indazole derivatives have shown potential as anti-HIV agents. nih.govnih.gov
Cardiovascular: Activities such as antiarrhythmic, anti-platelet, and vasorelaxant effects have been reported. nih.govnih.govingentaconnect.com
Neurological: Research has explored their use in neurodegenerative diseases and as serotonin (B10506) receptor antagonists. austinpublishinggroup.comingentaconnect.comnih.gov
Contraceptive: Some derivatives have been investigated for male contraceptive activity. benthamdirect.comnih.gov
This wide spectrum of activity underscores the importance of the indazole scaffold as a versatile template in drug discovery. researchgate.netresearchgate.net
The therapeutic potential of the indazole scaffold is validated by its presence in several approved drugs and numerous investigational agents in clinical trials. researchgate.netnih.gov These compounds are often developed to target specific enzymes, such as protein kinases, which are crucial in many disease processes. nih.gov
Here are some prominent examples of indazole-based therapeutic agents:
| Drug Name | Therapeutic Area | Status | Target(s) |
| Axitinib | Oncology (Renal Cell Carcinoma) | Approved | VEGFR1, VEGFR2, VEGFR3, PDGFR, c-Kit bldpharm.comnih.govnih.gov |
| Niraparib | Oncology (Ovarian Cancer) | Approved | PARP inhibitor nih.govnih.govnih.gov |
| Entrectinib | Oncology (NTRK fusion-positive solid tumors, ROS1-positive NSCLC) | Approved | Trk A/B/C, ROS1, ALK nih.govresearchgate.netnih.gov |
| Pazopanib | Oncology (Renal Cell Carcinoma, Soft Tissue Sarcoma) | Approved | VEGFR, PDGFR, FGFR, c-Kit nih.govresearchgate.net |
| Benzydamine | Anti-inflammatory | Approved | Non-steroidal anti-inflammatory drug (NSAID) nih.gov |
| Granisetron | Antiemetic | Approved | 5-HT3 receptor antagonist austinpublishinggroup.combldpharm.com |
| Gamendazole | Investigational (Male Contraceptive) | Preclinical/Clinical | --- |
| Bendazac | Anti-inflammatory | Approved | NSAID nih.govresearchgate.net |
This table is not exhaustive and represents a selection of notable examples.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-iodo-1-methylindazol-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8IN3/c1-12-7-4-5(10)2-3-6(7)8(9)11-12/h2-4H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBUFSUGMFIDOHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)N)C(=N1)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8IN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601290640 | |
| Record name | 1H-Indazol-6-amine, 3-iodo-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601290640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1337881-11-4 | |
| Record name | 1H-Indazol-6-amine, 3-iodo-1-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1337881-11-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indazol-6-amine, 3-iodo-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601290640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Iodo 1 Methyl 1h Indazol 6 Amine and Analogues
General Synthetic Strategies for the Indazole Ring System
A variety of synthetic strategies have been developed to construct the indazole ring system, each with its own advantages and limitations. These methods can be broadly categorized into several key approaches, including transition metal-catalyzed cyclizations, reductive cyclizations, intramolecular C-H amination reactions, and multi-step chemical reactions.
Transition metal catalysis has emerged as a powerful tool for the synthesis of indazoles, offering efficient and often milder reaction conditions compared to classical methods. nih.govresearchgate.net Palladium, rhodium, and copper are among the most commonly employed metals in these transformations.
Palladium-catalyzed reactions, for instance, have been utilized in the intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines to yield 2-aryl-2H-indazoles. organic-chemistry.org This method demonstrates good tolerance for a range of electron-donating and electron-withdrawing substituents. organic-chemistry.org Another palladium-catalyzed approach involves the oxidative benzannulation of pyrazoles with internal alkynes, providing a route to 1H-indazoles with various substituents on the benzene (B151609) ring. nih.gov
Rhodium(III) catalysts have been effectively used in the C-H activation and annulation of azobenzenes with aldehydes or sulfoxonium ylides to produce 2-aryl-2H-indazoles and 3-acylated-2H-indazoles, respectively. nih.govnih.govacs.org These reactions often proceed with high functional group compatibility and in good to excellent yields. nih.gov For example, the reaction of azobenzenes with aldehydes in the presence of a Rh(III) catalyst represents a formal [4+1] annulation, providing a one-step synthesis of N-aryl-2H-indazoles. acs.org
Copper-catalyzed reactions also play a significant role in indazole synthesis. For instance, a one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) catalyzed by copper(I) oxide nanoparticles offers a green and efficient route to 2H-indazoles. organic-chemistry.org Additionally, copper-mediated N-N bond formation from ketimine species, generated from o-aminobenzonitriles and organometallic reagents, provides an efficient pathway to 1H-indazoles using oxygen as the sole oxidant. nih.gov
| Catalyst System | Starting Materials | Product Type | Reference |
| Pd(OAc)₂/P(tBu)₃·HBF₄ | Pyrazoles, internal alkynes | 1H-Indazoles | nih.gov |
| [Cp*RhCl₂]₂/AgSbF₆ | Azoxy compounds, diazoesters | 3-Acyl-2H-indazoles | nih.gov |
| Cu₂O nanoparticles | 2-Bromobenzaldehydes, primary amines, sodium azide | 2H-Indazoles | organic-chemistry.org |
| Cu(OAc)₂ | o-Aminobenzonitriles, organometallic reagents | 1H-Indazoles | nih.gov |
Reductive cyclization is another key strategy for the synthesis of the indazole core, often starting from ortho-nitro-substituted precursors. organic-chemistry.orgnih.govresearchgate.netacs.org These methods typically involve the reduction of a nitro group to a nitroso or amino group, which then undergoes intramolecular cyclization to form the N-N bond of the indazole ring.
One common approach involves the reductive cyclization of o-nitrobenzylidene amines. organic-chemistry.org This transformation can be achieved using various reducing agents, such as triphenylphosphine (B44618) in the presence of a molybdenum catalyst under microwave conditions, to yield 2-aryl-2H-indazoles. organic-chemistry.org An operationally simple one-pot synthesis of 2H-indazoles involves the condensation of o-nitrobenzaldehydes with anilines to form ortho-imino-nitrobenzene substrates, which then undergo reductive cyclization promoted by tri-n-butylphosphine. acs.org
Another example is the organophosphorus-mediated reductive cyclization of substituted 2-nitrobenzamidines to form 3-amino-2H-indazoles. nih.gov This method demonstrates good functional group tolerance. nih.gov Similarly, a one-pot, two-step procedure for preparing 2H-indazoles from 2-nitrobenzaldehydes and amines involves a domino imine condensation/reductive cyclization sequence using an organophosphorus reagent. nih.gov The partial reduction of 2-nitrobenzylamines with zinc and an ammonium (B1175870) source can also lead to the formation of 2H-indazoles through an intramolecular cyclization of the intermediate nitroso-benzylamine. nih.gov
| Starting Material | Reagents | Product Type | Reference |
| o-Nitrobenzylidene amines | MoO₂Cl₂(dmf)₂, Ph₃P | 2-Aryl-2H-indazoles | organic-chemistry.org |
| o-Nitrobenzaldehydes, anilines | Tri-n-butylphosphine | 2H-Indazoles | acs.org |
| 2-Nitrobenzamidines | Organophosphorus reagent | 3-Amino-2H-indazoles | nih.gov |
| 2-Nitrobenzylamines | Zinc, ammonium formate | 2H-Indazoles | nih.gov |
Intramolecular C-H amination has emerged as a powerful and atom-economical method for the synthesis of N-heterocycles, including indazoles. nih.govacs.orgnih.govresearchgate.netbohrium.com This approach involves the formation of a C-N bond through the direct functionalization of a C-H bond, often facilitated by a metal catalyst or an oxidant.
A notable example is the silver(I)-mediated intramolecular oxidative C-H amination of arylhydrazones to construct 1H-indazoles. acs.orgnih.govbohrium.com This method is efficient for synthesizing a variety of 3-substituted indazoles. acs.orgnih.gov Palladium catalysis can also be employed for the intramolecular C-H amination of aminohydrazones, providing a ligand-free route to 1H-indazoles. nih.gov
Metal-free conditions have also been developed for C-H amination. For instance, the treatment of diaryl and tert-butyl aryl ketone hydrazones with iodine in the presence of potassium iodide and sodium acetate (B1210297) leads to the formation of 1H-indazoles via direct aryl C-H amination. nih.gov Similarly, the use of [bis-(trifluoroacetoxy)iodo]benzene (PIFA) as an oxidant can promote the direct aryl C-H amination of arylhydrazones to afford 1H-indazoles. nih.gov
| Reagent/Catalyst | Starting Material | Product Type | Reference |
| AgNTf₂/Cu(OAc)₂ | Arylhydrazones | 1H-Indazoles | acs.orgnih.gov |
| Palladium catalyst (ligand-free) | Aminohydrazones | 1H-Indazoles | nih.gov |
| Iodine/KI/NaOAc | Diaryl and tert-butyl aryl ketone hydrazones | 1H-Indazoles | nih.gov |
| [Bis-(trifluoroacetoxy)iodo]benzene (PIFA) | Arylhydrazones | 1H-Indazoles | nih.gov |
Many synthetic routes to complex indazole derivatives, including 3-Iodo-1-methyl-1H-indazol-6-amine, involve multi-step reaction sequences. nih.govorganic-chemistry.orgresearchgate.netchemicalbook.com These syntheses often begin with commercially available starting materials and proceed through a series of transformations to build the indazole core and introduce the desired substituents.
A general two-step synthesis of substituted 3-aminoindazoles starts from 2-bromobenzonitriles. organic-chemistry.org The process involves a palladium-catalyzed arylation of benzophenone (B1666685) hydrazone followed by an acidic deprotection and cyclization sequence. organic-chemistry.org Another approach to 3-aminoindazoles involves the reaction of 2-fluorobenzonitrile (B118710) with hydrazine (B178648) hydrate. chemicalbook.com
The synthesis of 1H-indazole-3-carboxylic acid can be achieved through the ring-opening of isatin (B1672199) to form an aminophenylglyoxylic acid, followed by diazotization and reductive cyclization. chemicalbook.com Furthermore, a one-pot synthesis of 1H-indazoles has been developed from 2-haloacetophenones via a CuO-catalyzed amination with methyl hydrazine, followed by intramolecular dehydration-cyclization. chemicalbook.com
| Starting Material | Key Steps | Product | Reference |
| 2-Bromobenzonitriles | Pd-catalyzed arylation, deprotection/cyclization | 3-Aminoindazoles | organic-chemistry.org |
| Isatin | Ring opening, diazotization, reductive cyclization | 1H-Indazole-3-carboxylic acid | chemicalbook.com |
| 2-Haloacetophenones | CuO-catalyzed amination, dehydration-cyclization | 1H-Indazoles | chemicalbook.com |
| 6-Fluoro-4-hydroxy benzonitrile | Reaction with methyl hydrazine | 3-amino-1-methyl-1H-indazol-6-ol |
Targeted Synthesis of Substituted Indazoles: Focus on 3-Iodo, 1-Methyl, and 6-Amino Moieties
The synthesis of this compound requires the regioselective introduction of three distinct functional groups onto the indazole scaffold. The order and method of these introductions are crucial for a successful synthesis.
The introduction of an iodine atom at the C3 position of the indazole ring is a key step in the synthesis of the target compound and many other functionalized indazoles. nih.govchim.itmdpi.comrsc.org This transformation can be achieved through several methods, including direct iodination and metalation-iodination sequences.
Direct iodination of the indazole ring at the C3 position can be accomplished using various iodinating agents. For instance, the reaction of 6-bromo-1H-indazole with iodine in the presence of potassium hydroxide (B78521) in DMF results in the formation of 6-bromo-3-iodo-1H-indazole. rsc.org Similarly, the iodination of 5-(1H-indazol-6-yl)pyridin-2-amine with iodine and potassium carbonate in DMF yields 5-(3-iodo-1H-indazol-6-yl)pyridin-2-amine. rsc.org
A powerful strategy for the regioselective C3-functionalization of indazoles involves metalation. nih.govchim.it The deprotonation of an N-protected indazole at the C3 position with a strong base, followed by trapping the resulting organometallic intermediate with an iodine source, allows for the precise introduction of iodine at this position. For example, N-protected iodoindazoles can undergo regioselective magnesiation at the C3 position using TMPMgCl·LiCl, and the resulting magnesiated species can be quenched with iodine to afford the 3-iodoindazole derivative. nih.gov This method provides a versatile route to highly functionalized indazoles, as the iodine atom can be further manipulated through cross-coupling reactions. nih.gov
| Starting Material | Reagents | Product | Reference |
| 6-Bromo-1H-indazole | I₂, KOH, DMF | 6-Bromo-3-iodo-1H-indazole | rsc.org |
| 5-(1H-Indazol-6-yl)pyridin-2-amine | I₂, K₂CO₃, DMF | 5-(3-Iodo-1H-indazol-6-yl)pyridin-2-amine | rsc.org |
| N-THP-Iodoindazoles | TMPMgCl·LiCl, then I₂ | N-THP-3-Iodoindazoles | nih.gov |
| 1H-Indazole | I₂, KOH, DMF | 3-Iodo-1H-indazole | mdpi.com |
N-Methylation Strategies at the 1-Position of the Indazole Nucleus
The indazole ring possesses two nitrogen atoms, N1 and N2, which can both undergo alkylation. nih.gov Direct alkylation of 1H-indazoles often results in a mixture of N1- and N2-substituted products, making regioselective synthesis a significant challenge. nih.govresearchgate.net The development of methods to selectively introduce an alkyl group, such as a methyl group, at the N1 position is crucial for synthesizing compounds like this compound. rsc.orgrsc.org
The regiochemical outcome of indazole N-alkylation is influenced by several factors, including the choice of base, solvent, and alkylating agent, as well as the substitution pattern on the indazole ring itself. nih.govnih.gov Generally, the 1H-indazole tautomer is considered more thermodynamically stable than the 2H-tautomer. nih.govnih.gov This thermodynamic preference can be exploited to favor the formation of the N1-alkylated product. nih.gov
Strategies to achieve N1 selectivity often rely on thermodynamic control. For instance, using specific reaction conditions can allow for an equilibration process that favors the more stable N1-substituted isomer. nih.gov One successful approach involves using alkyl tosylates as the alkylating agent in the presence of cesium carbonate in dioxane at elevated temperatures, which has been shown to provide high yields of the N1-alkylated product. nih.gov For example, treating methyl 5-bromo-1H-indazole-3-carboxylate with an alkyl tosylate and cesium carbonate at 90 °C yields the N1-alkyl product in high purity. nih.gov In contrast, kinetic control, often seen under milder conditions, may favor the N2-alkylated product, as the N2 lone pair can be more kinetically accessible. researchgate.net The methylation of 6-nitro-1H-indazole with dimethyl sulfate (B86663) in the presence of potassium hydroxide can produce a nearly 1:1 mixture of the 1-methyl and 2-methyl isomers. researchgate.net A highly selective and scalable methodology for N1-alkylation has been developed that relies on thermodynamic control, demonstrating its practicality for large-scale manufacturing with no detectable N2-alkyl byproducts. rsc.orgrsc.org
Introduction and Modification of the Amine Group at the 6-Position of the Indazole System
The amino group at the C6 position is a key feature of the target molecule and many other biologically active indazoles. nih.gov This functional group is typically introduced by the reduction of a corresponding nitro group. nih.govresearchgate.net
The conversion of a nitro group to an amine is a fundamental transformation in organic synthesis. google.comyoutube.com For indazole systems, this reduction is a common and effective method for installing an amino group. A widely used method involves the reduction of a nitro-indazole derivative using a metal catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. researchgate.net For example, 1,3-dimethyl-6-nitro-1H-indazole can be effectively reduced to 1,3-dimethyl-1H-indazol-6-amine using Pd/C in ethanol (B145695). researchgate.net
Another effective method for this transformation is the use of iron (Fe) powder in a mixture of ethanol and water with an acid catalyst like hydrochloric acid (HCl). nih.gov This procedure has been successfully applied to reduce 6-nitro-tetrahydro-benzo[g]indazole derivatives to their corresponding 6-amino analogues in moderate to good yields. nih.gov Other reagents, such as zinc or tin under acidic conditions, are also known to selectively reduce aromatic nitro groups to amines. youtube.com
Specific Synthetic Pathways for this compound and Closely Related Structures
The construction and derivatization of the indazole core often rely on powerful cross-coupling reactions, which allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for forming C-C bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst. rsc.org This reaction has been widely applied to the synthesis and functionalization of indazole derivatives. rsc.orgnih.govrsc.org For instance, bromo- or iodo-indazoles can be coupled with various organoboronic acids to introduce aryl or heteroaryl substituents onto the indazole ring. rsc.orgnih.govnih.gov
The reaction conditions typically involve a palladium precursor, such as PdCl₂(dppf)·CH₂Cl₂, a base like potassium carbonate (K₂CO₃), and a solvent system like 1,4-dioxane/water, with heating. rsc.org This methodology has been used to synthesize a series of novel indazole compounds by coupling bromo-indazole carboxamides with different boronic acids. rsc.org The efficiency of the Suzuki-Miyaura coupling makes it a valuable tool for creating libraries of substituted indazoles for various applications. rsc.orgresearchgate.net Even indazoles bearing various substituents on the nitrogen or at the C3-position are suitable substrates for these coupling reactions. nih.gov
Beyond the Suzuki-Miyaura reaction, other advanced coupling methods are employed to derivatize the indazole scaffold. Copper-catalyzed cross-coupling reactions, for example, provide an effective means to form C-N bonds. A copper(I) chloride (CuCl) catalyzed reaction between 1H-indazoles and diaryliodonium salts has been developed for the completely regioselective synthesis of N2-aryl-2H-indazoles. rsc.org
Furthermore, rhodium-catalyzed C-H activation and annulation reactions represent a modern approach to constructing the indazole ring system itself or for its further functionalization. nih.gov For instance, Rh(III)-catalyzed double C-H activation of aldehyde phenylhydrazones can lead to the formation of 1H-indazoles. nih.gov More recently, a palladium/norbornene-catalyzed C-H/C-H [3+2] annulation of imidazopyridines with 2-halobenzoic acids has been developed, showcasing a domino process that forms complex, ring-fused heterocyclic systems. acs.org Silver-catalyzed radical reactions have also been utilized, such as the decarboxylative cross-coupling of α-keto acids with 2H-indazoles to introduce acyl groups at the C3-position. researchgate.net These advanced methods provide powerful and often complementary strategies for accessing diverse and complex indazole derivatives.
Purification and Characterization of Synthesized this compound and Derivatives
Following the synthetic reactions, the crude product is typically a mixture containing the desired compound, unreacted starting materials, reagents, and byproducts. Therefore, a multi-step purification and characterization process is essential.
A combination of spectroscopic methods is employed to unequivocally determine the chemical structure of this compound and its analogues. Each technique provides unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental tools for elucidating the molecular framework.
1H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to one another. For this compound, one would expect to see distinct signals for the N-methyl protons, the aromatic protons on the indazole ring, and the amine (NH2) protons. The position (chemical shift), splitting pattern (multiplicity), and integration of these signals are all used to confirm the structure. For instance, the N-methyl group would typically appear as a singlet around 3.5-4.5 ppm.
13C NMR reveals the number of different carbon atoms in the molecule. The chemical shifts of the carbon signals indicate their electronic environment, helping to confirm the presence of the indazole core and the specific substitution pattern.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum would be expected to show characteristic absorption bands for N-H stretching of the amine group (typically in the range of 3200-3500 cm-1), C-H stretching of the aromatic and methyl groups, and C=C and C=N stretching vibrations from the indazole ring system.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS): MS provides information about the mass-to-charge ratio (m/z) of the molecule, which allows for the determination of its molecular weight. rsc.org
Standard MS techniques, such as Electrospray Ionization (ESI), would show a prominent peak corresponding to the protonated molecule [M+H]+. rsc.org
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of the molecule with a high degree of confidence. This is crucial for confirming the correct chemical formula.
The following table summarizes the expected spectroscopic data for the characterization of indazole derivatives.
| Technique | Observation Type | Expected Data for Indazole Derivatives |
| 1H NMR | Chemical Shift (δ) | Signals for aromatic, methyl, and amine protons. |
| Multiplicity | Singlets, doublets, triplets, etc., based on proton coupling. | |
| 13C NMR | Chemical Shift (δ) | Signals corresponding to each unique carbon atom in the structure. |
| IR | Wavenumber (cm-1) | Characteristic bands for N-H, C-H, C=C, and C=N bonds. |
| MS (ESI) | Mass-to-Charge (m/z) | Peak for the protonated molecule [M+H]+. rsc.org |
| HRMS | Exact Mass | Precise mass used to confirm the elemental formula. |
Chromatographic techniques are indispensable for both the isolation of this compound from the reaction mixture and the subsequent assessment of its purity.
Column Chromatography: This is a primary method for the purification of the synthesized compound on a preparatory scale. The crude product is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. A solvent or a mixture of solvents (the mobile phase) is then passed through the column. Separation occurs based on the differential adsorption of the components of the mixture to the stationary phase. For indazole derivatives, a common mobile phase is a gradient system of ethyl acetate and petroleum ether or dichloromethane (B109758) and methanol (B129727). The fractions are collected and analyzed (e.g., by TLC) to isolate the pure product.
High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient chromatographic technique used to assess the purity of the final compound and can also be used for purification on a semi-preparative scale. The sample is dissolved in a solvent and injected into a column containing a high-performance packing material. The components are separated based on their affinity for the stationary and mobile phases. A detector, often a UV-Vis detector, is used to generate a chromatogram, where the area of the peak corresponding to the compound is proportional to its concentration and can be used to determine its purity level, which is often expected to be above 97%. bldpharm.comresearchgate.net
The table below outlines the common chromatographic methods used.
| Method | Stationary Phase | Typical Mobile Phase | Purpose |
| Column Chromatography | Silica Gel | Petroleum Ether/Ethyl Acetate or Dichloromethane/Methanol | Isolation and Purification |
| High-Performance Liquid Chromatography (HPLC) | C18-bonded silica | Acetonitrile (B52724)/Water or Methanol/Water (often with additives like TFA or formic acid) | Purity Assessment & Purification |
Computational Chemistry and Molecular Modeling of 3 Iodo 1 Methyl 1h Indazol 6 Amine Analogues
Application of Computational Chemistry Approaches in Indazole Research
The indazole scaffold is a prominent feature in many biologically active compounds, particularly as kinase inhibitors in cancer therapy. nih.govrsc.org Computational chemistry approaches are widely employed to understand the mechanisms of action and to design new, more effective indazole-based drugs. These methods allow for the investigation of molecular properties, reaction mechanisms, and interactions with biological targets, which are often difficult or impossible to study through experimental means alone. nih.govnih.gov
A significant application of computational chemistry in indazole research is in the study of their tautomeric forms, primarily the 1H- and 2H-tautomers. Theoretical calculations have been instrumental in determining that the 1H-indazole tautomer is generally more thermodynamically stable than the 2H form. nih.gov This stability is a crucial factor in predicting the preferred structure for receptor binding. Furthermore, computational methods are used to explore the synthesis of substituted indazoles. For instance, density functional theory (DFT) calculations have been used to study the regioselectivity of reactions, such as the copper-catalyzed cross-coupling to produce 2-substituted-2H-indazoles.
In the context of drug design, computational studies help in understanding the conformational preferences of indazole derivatives and their interactions with target proteins. elsevierpure.com These studies can predict how different substituents on the indazole ring will affect the molecule's shape, electronic properties, and ultimately its biological activity.
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein. This method is crucial for understanding the interactions between indazole analogues and their biological targets, such as protein kinases.
Molecular docking simulations are used to predict the binding affinity, which is a measure of the strength of the interaction between a ligand and its target. alliedacademies.orgresearchgate.net A lower binding energy generally indicates a more stable and potent ligand-protein complex. For example, in a study of substituted indazole derivatives targeting the breast cancer aromatase enzyme, docking analysis identified a compound with a binding affinity of -8.0 kcal/mol, suggesting strong binding. nih.gov
These studies also reveal the specific types of interactions that stabilize the ligand in the binding pocket, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. alliedacademies.orgresearchgate.net For instance, docking studies of indazole derivatives with Aurora kinase A have shown that the indazole core can form crucial hydrogen bonds with hinge residues like Glu211 and Ala213, which are critical for inhibitory activity. nih.gov
| Target Protein | Indazole Analogue | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |
| Aromatase | Substituted Indazole | -8.0 | Arg115, Met374 | nih.gov |
| Aurora Kinase A | 3-(Pyrrolopyridin-2-yl)indazole | Not Specified | Ala213, Glu211 | nih.gov |
| DNA Gyrase | 1-(3,6-dimethyl-4-phenyl-1H-indazol-5-yl)ethan-1-one | -7.7 | ASN-46, ASP-73 | sciforum.net |
A critical outcome of molecular docking is the identification of key amino acid residues in the protein's binding site that are essential for ligand recognition and binding. These "molecular hotspots" are regions where interactions contribute significantly to the binding energy.
In studies of indazole derivatives as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR2), molecular docking and dynamics simulations have identified several key residues in the kinase binding pocket, including Ala866, Lys868, Glu885, and Cys919, that form stabilizing interactions with the ligands. nih.gov Similarly, for indazole-based inhibitors of Aurora kinases, residues such as Thr217 and Arg220 have been identified as forming important hydrogen bonds. nih.gov The identification of these key residues provides a roadmap for designing new analogues with improved binding and selectivity. For example, introducing functional groups that can form stronger interactions with these specific residues can lead to more potent inhibitors.
| Target Kinase | Key Binding Site Residues | Type of Interaction | Indazole Analogue Feature | Reference |
| VEGFR2 | Ala866, Lys868, Glu885, Cys919 | Hydrogen Bonds, Hydrophobic Interactions | Indazole core, sulphonyl groups | nih.gov |
| Aurora Kinase A | Glu211, Ala213, Thr217, Arg220 | Hydrogen Bonds | Indazole N-H, sulfonyl group, carboxylic acid | nih.gov |
| FGFR1 | Glu562, Ala564 | Hydrogen Bonds | Indazole N-H, amide N-H | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities.
QSAR models are developed by calculating a set of molecular descriptors for a series of compounds with known biological activities. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. Statistical methods, like multiple linear regression (MLR), are then used to build a model that correlates these descriptors with the observed activity. nih.govnih.gov
The predictive power of a QSAR model is rigorously validated using both internal and external validation techniques. A statistically robust and predictive QSAR model can then be used to estimate the biological activity of new, untested compounds. For example, a QSAR study on indazole compounds as inhibitors of S-adenosyl-L-homocysteine/methylthioadenosine nucleosidase (SAH/MTAN) resulted in a model with good predictive ability, as indicated by statistical parameters such as a high squared correlation coefficient. alliedacademies.org
A key benefit of QSAR analysis is its ability to identify the specific structural features or physicochemical properties that are most influential on the biological activity of a series of compounds. alliedacademies.org The descriptors included in the final QSAR model highlight the molecular attributes that should be optimized to enhance activity.
For instance, a QSAR study on benzimidazole (B57391) derivatives, which are structurally related to indazoles, revealed that descriptors related to molecular shape and electronic properties were crucial for their antibacterial activity. nih.gov In the context of indazole analogues, QSAR models can reveal the importance of specific substitutions at various positions of the indazole ring, guiding the synthesis of more potent compounds. alliedacademies.org For example, a study on 3-amino-1,1-dioxo-1,4,2-benzodithiazine derivatives, which can feature indazole moieties, identified specific 3D-MoRSE and RDF descriptors as being important for their anticancer activity. nih.gov
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations provide a dynamic picture of a ligand interacting with its biological target, revealing crucial information about the stability of the complex and the conformational behavior of the ligand within the binding site.
MD simulations are employed to evaluate the stability of indazole analogues when bound to the active sites of proteins, such as kinases and metabolic enzymes. These simulations track the movements of every atom in the system over time, allowing researchers to observe the persistence of key intermolecular interactions, like hydrogen bonds and hydrophobic contacts, which are critical for ligand binding.
For instance, studies on 1H-indazole analogues designed as anti-inflammatory agents targeting the Cyclooxygenase-2 (COX-2) enzyme have utilized MD simulations to confirm the stability of the ligand-protein complex. researchgate.net In one such study, a compound featuring a difluorophenyl group was shown to be relatively stable within the COX-2 active site during the simulation. researchgate.net The stability of the complex is often assessed by analyzing the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation. A low and stable RMSD value suggests that the ligand remains in its binding pose without significant fluctuation.
Further analysis using techniques like Molecular Mechanics with Generalized Born Surface Area (MM-GBSA) can be performed on the MD trajectory to calculate the binding free energy, providing a quantitative measure of the binding affinity. researchgate.net Research on other indazole derivatives has demonstrated the utility of MD simulations in confirming stable binding to kinase targets. One investigation found that a novel indazole compound exhibited significant stability when bound to both JAK3 and ROCK1 kinases. researchgate.net
In a different context, MD simulations were used to explore the unbinding pathways of the parent indazole scaffold from the active site of the metabolic enzyme Cytochrome P450 2E1 (CYP2E1). nih.govresearchgate.net These simulations identified specific amino acid residues, such as Phe298 and Phe478, that act as "gatekeepers," controlling the ligand's exit from the deeply buried active site. nih.gov This type of analysis is vital for understanding the pharmacokinetic properties of a drug, as the residence time of a ligand in its target's active site can be a key determinant of its efficacy.
Table 1: Examples of MD Simulation Studies on Indazole Analogues
| Biological Target | Key Findings | Reference(s) |
| Cyclooxygenase-2 (COX-2) | Confirmed stable binding of a difluorophenyl-indazole analogue in the active site. | researchgate.net |
| JAK3 and ROCK1 Kinases | Demonstrated significant stability of a novel indazole compound when bound to the kinases. | researchgate.net |
| Cytochrome P450 2E1 (CYP2E1) | Identified unbinding pathways and key "gatekeeper" amino acid residues (Phe298, Phe478) for the indazole scaffold. | nih.govresearchgate.net |
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, and reactivity of molecules. It is a cornerstone of computational analysis for novel drug candidates, including analogues of 3-Iodo-1-methyl-1H-indazol-6-amine.
DFT calculations provide deep insights into the electronic properties of indazole analogues, which govern their reactivity and intermolecular interactions. By calculating the distribution of electron density, researchers can predict the most likely sites for electrophilic and nucleophilic attack, which is crucial for understanding potential metabolic pathways and binding interactions.
Studies on series of newly synthesized 1-butyl-1H-indazole-3-carboxamide derivatives have utilized DFT to calculate various molecular descriptors. nih.gov These descriptors help in understanding the molecule's behavior and chemical reactivity. nih.gov The analysis of the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) across the indazole structure reveals regions that are prone to donating or accepting electrons, respectively. nih.gov This information is critical for rationalizing the molecule's interaction with amino acid residues in a protein's active site. For example, regions with high HOMO density are likely to act as hydrogen bond acceptors.
Furthermore, DFT can be used to calculate physicochemical properties such as dipole moment and polarizability. researchgate.netnih.gov The dipole moment influences a molecule's solubility and its ability to pass through biological membranes, while polarizability relates to the ease with which the electron cloud can be distorted, affecting non-covalent interactions. researchgate.netnih.gov
The energies of the frontier molecular orbitals, HOMO and LUMO, and the energy gap between them (ΔE = ELUMO – EHOMO) are fundamental parameters derived from DFT calculations that quantify the chemical reactivity and kinetic stability of a molecule. nih.govnih.gov
A small HOMO-LUMO energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This increased reactivity can correlate with higher biological activity. nih.gov Conversely, a large energy gap implies higher molecular stability. researchgate.net
In a comprehensive DFT study of 26 different 1-butyl-1H-indazole-3-carboxamide derivatives, the HOMO-LUMO energy gaps were calculated to predict their relative reactivities. nih.gov The study found that the distribution of these frontier orbitals spanned almost the entire molecule and successfully identified specific compounds as being better electron donors (higher HOMO energy) or acceptors (lower LUMO energy). nih.gov Notably, compounds 8a, 8c, and 8s were identified as having the most substantial HOMO-LUMO energy gaps, suggesting greater stability. nih.gov This type of analysis is invaluable for selecting which analogues in a series are most promising for further development.
Table 2: Representative Frontier Orbital Energies and Energy Gaps for Indazole Analogues (Note: The following data is illustrative of the types of values obtained in DFT studies of indazole derivatives, as reported in the literature.)
| Compound Analogue | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Implication | Reference |
| Indazole-carboxamide 8u | High Value | - | Small Gap | Good Electron Donor | nih.gov |
| Indazole-carboxamide 8x | High Value | - | Small Gap | Good Electron Donor | nih.gov |
| Indazole-carboxamide 8z | High Value | - | Small Gap | Good Electron Donor | nih.gov |
| Indazole-carboxamide 8a | - | Low Value | Large Gap | Good Electron Acceptor, Stable | nih.gov |
| Indazole-carboxamide 8c | - | Low Value | Large Gap | Good Electron Acceptor, Stable | nih.gov |
| Indazole-carboxamide 8s | - | Low Value | Large Gap | Good Electron Acceptor, Stable | nih.gov |
Preclinical Biological Evaluation and Therapeutic Potential
In Vitro Anti-proliferative and Anticancer Activities of Indazole Derivatives
Indazole derivatives have demonstrated significant potential as anticancer agents, with numerous studies highlighting their ability to inhibit the growth of various cancer cell lines. nih.govnih.govresearchgate.net Their mechanisms of action are often multifaceted, involving the disruption of the cell cycle and the induction of programmed cell death, also known as apoptosis.
The cytotoxic effects of various indazole derivatives have been evaluated against a panel of human cancer cell lines, revealing a broad spectrum of activity. For instance, a series of novel indazole derivatives showed inhibitory activity against human lung cancer (A549), hepatocellular carcinoma (HepG2), breast cancer (MCF-7), and colorectal cancer (HCT116) cell lines. nih.gov Another study reported that newly synthesized indazole derivatives displayed mild to moderate anticancer activities against HCT-116 and MDA-MB-231 (breast cancer) cell lines. dntb.gov.ua
The potency of these derivatives can vary significantly based on their specific chemical structures. For example, one study found that while most of its synthesized compounds had moderate inhibitory effects, compound 2f exhibited potent growth inhibitory activity against several cancer cell lines with IC50 values ranging from 0.23 to 1.15 μM. nih.govrsc.org In another research, compounds 9a and 9i showed significant cytotoxicity against HCT116, HepG2, and MCF7 cells, with IC50 values in the micromolar range. researchgate.net
The table below summarizes the cytotoxic activity of selected indazole derivatives against various cancer cell lines.
| Cell Line | Derivative/Compound | IC50 (µM) | Reference |
| HCT116 | Compound 9i | 8.51 ± 2.5 | researchgate.net |
| HCT116 | Compound 9a | 9.98 ± 2 | researchgate.net |
| HepG2 | Compound 9i | 22.02 ± 2.9 | researchgate.net |
| HepG2 | Compound 9a | 23.78 ± 4 | researchgate.net |
| MCF-7 | Compound 2a | 1.15 | nih.gov |
| MCF-7 | Compound 9i | 13.01 ± 2.8 | researchgate.net |
| MCF-7 | Compound 9a | 13.67 ± 2.3 | researchgate.net |
| A549 | Compound 2f | 0.23 - 1.15 | nih.govrsc.org |
| K562 | Compound 16 | 6.50 | researchgate.net |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
A key mechanism through which indazole derivatives exert their anticancer effects is by interfering with the normal progression of the cell cycle. Several studies have demonstrated that these compounds can induce cell cycle arrest, particularly at the G2/M phase. nih.gov This phase is a critical checkpoint for cell division, and its disruption can prevent cancer cells from proliferating.
For example, treatment with certain indazole derivatives has been shown to cause an accumulation of cells in the G2/M phase. nih.gov This suggests that these compounds may interfere with the formation or function of the mitotic spindle, a structure essential for cell division. The arrest at this phase can ultimately lead to cell death. nih.govresearchgate.netmdpi.comnih.govnih.gov
In addition to halting cell cycle progression, indazole derivatives are potent inducers of apoptosis. nih.govnih.gov This programmed cell death is a crucial process for eliminating damaged or cancerous cells. The apoptotic activity of these compounds is often mediated through the intrinsic or mitochondrial pathway.
This pathway involves the regulation of the Bcl-2 family of proteins, which includes both anti-apoptotic members (like Bcl-2) and pro-apoptotic members (like Bax). nih.govfrontiersin.org Research has shown that certain indazole derivatives can downregulate the expression of Bcl-2 while upregulating the expression of Bax. nih.gov This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspases, which are the executioners of apoptosis. frontiersin.org
Furthermore, the p53 tumor suppressor protein and its negative regulator, MDM2, play a significant role in the apoptotic process induced by some indazole derivatives. frontiersin.orgmdpi.com Activation of p53 can trigger apoptosis, and inhibiting the p53-MDM2 interaction is a key strategy in cancer therapy. mdpi.comnih.govnih.gov Some indazole derivatives may exert their effects by modulating this pathway, leading to p53-mediated apoptosis. frontiersin.orgarabjchem.org
Other Investigated Preclinical Biological Activities of Indazole Derivatives
Beyond their anticancer properties, indazole derivatives have been explored for other potential therapeutic applications, including antioxidant and antimicrobial activities. researchgate.netnih.govresearchgate.netbookpi.orgorientjchem.orgnih.gov
Several studies have highlighted the antioxidant potential of indazole derivatives. researchgate.netresearchgate.netnih.gov These compounds have shown the ability to scavenge free radicals, which are unstable molecules that can cause cellular damage and contribute to various diseases. The antioxidant capacity is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity test. researchgate.netnih.gov
For instance, a study on new indazole derivatives demonstrated noticeable DPPH radical scavenging activity. researchgate.net Another investigation found that indazole and its derivatives, such as 5-aminoindazole (B92378) and 6-nitroindazole, exhibited concentration-dependent inhibition of DPPH activity and lipid peroxidation. nih.gov
The table below presents the antioxidant activity of selected indazole derivatives.
| Compound | Concentration (µg/ml) | DPPH Inhibition (%) | Reference |
| Indazole | 200 | 57.21 | nih.gov |
| 5-Aminoindazole | 200 | 51.21 | nih.gov |
| 6-Nitroindazole | 200 | 72.60 | nih.gov |
The indazole scaffold is also a key component in compounds exhibiting antimicrobial properties. nih.govresearchgate.netnih.govbookpi.orgorientjchem.org Researchers have synthesized and tested various indazole derivatives against a range of bacterial and fungal strains.
For example, a series of N-methyl-3-aryl indazoles were screened for their in-vitro antimicrobial effects against bacteria such as Xanthomonas campestris, Escherichia coli, Bacillus cereus, and Bacillus megaterium, as well as the fungal strain Candida albicans. bookpi.orgorientjchem.org Some of these compounds showed excellent inhibitory activity against the tested microbial strains. bookpi.orgorientjchem.org Another study highlighted the potential of 2H-indazole derivatives as dual antimicrobial and anti-inflammatory agents, showing activity against protozoa like Giardia intestinalis and yeasts such as Candida albicans and Candida glabrata. mdpi.com
The table below indicates the antimicrobial activity of selected indazole derivatives.
| Compound | Microbial Strain | Zone of Inhibition (cm) | Reference |
| 5i | Xanthomonas campestris | 2.3 | orientjchem.org |
| 5f | Xanthomonas campestris | 2.2 | orientjchem.org |
| 5a | Xanthomonas campestris | 2.1 | orientjchem.org |
| 5j | Bacillus megaterium | 1.6 | orientjchem.org |
| 5a | Bacillus megaterium | 1.5 | orientjchem.org |
| 5h | Bacillus megaterium | 1.2 | orientjchem.org |
Anti-inflammatory Efficacy
While specific studies evaluating the anti-inflammatory effects of 3-Iodo-1-methyl-1H-indazol-6-amine are not prominently available, the indazole scaffold is a known component in compounds with significant anti-inflammatory properties. nih.gov The approved drug Benzydamine, an indazole derivative, functions as a locally-acting nonsteroidal anti-inflammatory drug (NSAID). Research into the broader class of indazole derivatives has pointed towards their potential to modulate inflammatory pathways. eurekaselect.comontosight.ai This suggests that the 1H-indazole core structure is a viable starting point for developing novel anti-inflammatory agents.
Antiviral (e.g., Anti-HIV) Activity
There is a lack of specific research in the reviewed literature detailing the antiviral activity of this compound. However, the potential for heterocyclic compounds, including indazole derivatives, in antiviral drug discovery is an active area of research. The development of new antiviral agents is critical for overcoming drug resistance in viruses like HIV. The general approach involves identifying compounds that can inhibit key viral enzymes such as reverse transcriptase, protease, or integrase. While no direct anti-HIV data for this compound was found, the broader family of indazole derivatives has been explored for various antimicrobial properties. eurekaselect.com
Antiparasitic Potential
The potential of indazole derivatives as antiparasitic agents has been noted in medicinal chemistry research. eurekaselect.com Indazole N-oxide derivatives, in particular, have been investigated for antiparasitic properties. eurekaselect.com Although specific studies on this compound in this context are not detailed in the available literature, the established activity of the scaffold suggests it could be a relevant area for future investigation against various parasites.
Neuroprotective and Central Nervous System Activity
Research into the neuroprotective effects of this compound is not specifically covered in the available search results. However, the development of indazole derivatives for treating neurodegenerative diseases is an emerging field. eurekaselect.com For instance, other heterocyclic compounds are being studied for their ability to protect neurons from oxidative stress, a key factor in many neurological disorders. One study on an indole-based compound, 3-[(4-Chlorophenyl)selanyl]-1-methyl-1H-indole (CMI), demonstrated its capacity to protect dopaminergic neurons from oxidative stress by reducing reactive oxygen species and enhancing the glutathione (B108866) system. nih.gov While CMI is an indole (B1671886) and not an indazole, this research highlights the potential for nitrogen-containing heterocyclic molecules to exert neuroprotective effects.
Investigation of Molecular Mechanisms of Action
The most significant insights into the potential mechanism of action for this compound come from extensive research into its structural analogs, which are potent inhibitors of protein kinases. The 1H-indazole-3-amine structure is recognized as an effective "hinge-binding" fragment, crucial for interacting with the ATP-binding pocket of many kinases. nih.gov
Derivatives of 1H-indazole are known to target key signaling pathways implicated in cancer, such as the PI3K/AKT/mTOR and BCR-ABL pathways. nih.govnih.gov For example, the indazole core can form critical hydrogen bonds with amino acid residues in the hinge region of a kinase, which is essential for anchoring the inhibitor and blocking the enzyme's activity. nih.gov
Studies on a series of 3-amino-1H-indazole derivatives revealed their ability to inhibit the PI3K/AKT/mTOR pathway, leading to cell cycle arrest and apoptosis in cancer cells. nih.gov Another study detailed the discovery of a diarylamide 3-aminoindazole derivative, AKE-72, as a powerful pan-BCR-ABL inhibitor, which is effective against the T315I resistance mutation in chronic myeloid leukemia. nih.gov The success of these derivatives highlights the importance of the indazole scaffold in designing highly specific and potent enzyme inhibitors. The mechanism often involves the indazole ring system fitting into the hydrophobic pocket of the kinase, with the amino group at position 3 or 6 acting as a key interaction point. nih.govnih.gov
Analytical Methodologies in Indazole Research
Comprehensive Spectroscopic Analysis (NMR, IR, MS, HRMS) for Compound Characterization and Purity Assessment
Spectroscopic methods are fundamental to the unambiguous characterization of novel chemical entities. Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information regarding the molecular structure and purity of indazole compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for determining the precise molecular structure. For a compound such as 3-Iodo-1-methyl-1H-indazol-6-amine, the spectra would reveal characteristic signals for each proton and carbon atom in the molecule. While specific experimental data for this exact compound is not widely published, expected spectral features can be inferred from analyses of related indazole structures. rsc.orgresearchgate.netclockss.org For instance, the N-methyl group would typically appear as a singlet around 4.0 ppm in the ¹H NMR spectrum. chemicalbook.com The aromatic protons on the indazole ring would present as a set of doublets and singlets in the aromatic region (typically 7.0-8.5 ppm), with their coupling patterns revealing their substitution positions. rsc.org Similarly, ¹³C NMR provides signals for each unique carbon atom, including the iodinated carbon at the C3 position and the carbon bearing the amino group at C6. rsc.orgresearchgate.net Two-dimensional NMR techniques (e.g., COSY, HMQC, HMBC) are used for unequivocal signal assignment. clockss.org
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. Key vibrations would include N-H stretching from the primary amine (around 3300-3500 cm⁻¹), C-H stretching from the aromatic and methyl groups (around 2850-3100 cm⁻¹), and C=C and C=N stretching vibrations within the aromatic indazole ring system (around 1400-1600 cm⁻¹). rsc.org
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS): MS is used to determine the molecular weight and elemental composition of a compound. For this compound (C₈H₈IN₃), the expected monoisotopic mass is approximately 272.98 g/mol . HRMS provides a highly accurate mass measurement, which can confirm the elemental formula with a high degree of confidence. rsc.org The fragmentation pattern observed in the mass spectrum, often generated by techniques like electron ionization (EI) or electrospray ionization (ESI), provides structural information. Characteristic fragments for indazoles can include the loss of the N-methyl group or cleavage of the indazole ring itself, which helps in confirming the structure. nih.govresearchgate.net
Table 1: Expected Spectroscopic Data for this compound
| Technique | Expected Observations |
|---|---|
| ¹H NMR | Signals for N-methyl protons, distinct signals for aromatic protons on the indazole ring, and signals for the amine protons. |
| ¹³C NMR | Resonances for all 8 carbon atoms, including the iodinated carbon, the carbon-bearing the amine, and the N-methyl carbon. |
| IR | Characteristic N-H, C-H (aromatic and aliphatic), C=C, and C=N stretching and bending vibrations. |
| HRMS (ESI+) | A molecular ion peak [M+H]⁺ corresponding to the exact mass of C₈H₉IN₃⁺. |
Chromatographic Techniques (e.g., Thin-Layer Chromatography, Column Chromatography, High-Performance Liquid Chromatography) for Isolation and Purity Profiling
Chromatographic methods are central to the isolation of indazole compounds from reaction mixtures and for the assessment of their purity.
Thin-Layer Chromatography (TLC): TLC is a rapid and effective qualitative technique used to monitor the progress of chemical reactions and to get a preliminary assessment of the purity of a sample. For indazole derivatives, silica (B1680970) gel plates are commonly used as the stationary phase. A mixture of non-polar and polar solvents, such as hexane/ethyl acetate (B1210297) or dichloromethane (B109758)/methanol (B129727), is typically used as the mobile phase to achieve separation. The separated spots are visualized under UV light.
Column Chromatography: This is the standard method for purifying chemical compounds on a larger scale. Similar to TLC, silica gel is the most common stationary phase for the purification of indazole derivatives. The crude product is loaded onto the column and eluted with a solvent system, often guided by prior TLC analysis, to separate the desired compound from impurities and unreacted starting materials. rsc.org
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and quantitative technique used for purity assessment and analysis of indazole compounds. ptfarm.plmdpi.comresearchgate.net Reversed-phase HPLC is the most common mode, utilizing a non-polar stationary phase (e.g., C8 or C18) and a polar mobile phase, such as a mixture of methanol or acetonitrile (B52724) and water, often with additives like formic acid or ammonium (B1175870) acetate to improve peak shape. mdpi.comresearchgate.net A UV detector is typically used for detection, as the indazole ring system strongly absorbs UV light. mdpi.com HPLC methods can be validated to determine the percentage purity of a sample with high accuracy. researchgate.net
Table 2: Chromatographic Methods in Indazole Research
| Technique | Stationary Phase | Typical Mobile Phase | Application |
|---|---|---|---|
| TLC | Silica Gel 60 F₂₅₄ | Dichloromethane/Methanol, Hexane/Ethyl Acetate | Reaction monitoring, preliminary purity check |
| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate gradient | Preparative purification and isolation |
| RP-HPLC | C8 or C18 | Acetonitrile/Water or Methanol/Water (with additives) | Purity determination, quantitative analysis |
In Vitro Metabolism Studies for Indazole Derivatives
Understanding the metabolic fate of indazole derivatives is crucial for drug development, as metabolism significantly influences a compound's efficacy and safety profile. In vitro studies using liver microsomes or hepatocytes are the primary tools for investigating these biotransformations. nih.govnih.gov
In vitro metabolism studies of indazole-containing compounds, including kinase inhibitors, have shown that they undergo extensive Phase I and Phase II metabolism. nih.govnih.gov The primary goal of these studies is to identify the chemical structures of the metabolites formed. This is typically achieved by incubating the parent drug with human liver microsomes (or microsomes from other species) and co-factors necessary for metabolic reactions (e.g., NADPH for Phase I, UDPGA for Phase II). nih.gov
The resulting mixture is then analyzed using high-performance liquid chromatography coupled with high-resolution mass spectrometry (HPLC-HRMS). nih.gov By comparing the mass spectra of the parent compound with the newly formed metabolites, specific metabolic transformations can be identified. For example, an increase of 16 mass units suggests a hydroxylation event (Phase I), while an increase of 176 mass units points to glucuronidation (Phase II). nih.gov The exact position of the modification is then determined by analyzing the fragmentation patterns in tandem mass spectrometry (MS/MS) experiments. nih.govresearchgate.net
For many indazole-based drugs, N-glucuronidation is a major metabolic pathway. nih.govnih.gov This is a Phase II conjugation reaction where the enzyme UDP-glucuronosyltransferase (UGT) attaches a glucuronic acid molecule to the drug. pharmablock.com This process increases the water solubility of the compound, facilitating its excretion from the body. pharmablock.com
The indazole scaffold has nitrogen atoms that are susceptible to glucuronidation. nih.govhyphadiscovery.com Specifically, studies have shown that the pyrazole (B372694) ring nitrogen atoms are common sites for this conjugation. nih.govresearchgate.net For a compound like this compound, potential sites for glucuronidation include the nitrogen at position 2 of the indazole ring and the exocyclic amino group at position 6. nih.gov Reaction phenotyping studies using a panel of recombinant human UGT enzymes can identify the specific isoforms responsible for the glucuronidation, with the UGT1A family (e.g., UGT1A1, UGT1A4, UGT1A9) frequently implicated in the metabolism of indazoles and other aromatic amines. nih.govhyphadiscovery.comnih.gov
Other potential biotransformation pathways for indazoles include Phase I reactions like hydroxylation on the aromatic ring or N-dealkylation of the methyl group. nih.govnih.gov
Table 3: Common Biotransformations of Indazole Derivatives
| Metabolic Phase | Reaction Type | Description | Key Enzymes |
|---|---|---|---|
| Phase I | Hydroxylation | Addition of a hydroxyl (-OH) group, typically on the aromatic ring. | Cytochrome P450 (CYP) |
| Phase I | N-Dealkylation | Removal of the N-methyl group. | Cytochrome P450 (CYP) |
| Phase II | Glucuronidation | Conjugation with glucuronic acid at a nitrogen atom. | UDP-glucuronosyltransferases (UGT), especially UGT1A family. nih.gov |
Challenges and Future Directions in 3 Iodo 1 Methyl 1h Indazol 6 Amine Research
Optimization of Synthetic Pathways and Improvement of Compound Yields for Complex Indazole Derivatives
The synthesis of complex indazole derivatives is a cornerstone of advancing their therapeutic application. Researchers are continuously exploring more efficient and high-yielding synthetic routes. Recent advancements include the use of rhodium (III) catalysts for C-H activation and C-H/C-H cross-coupling, which allows for the construction of 1H-indazoles from readily available aldehyde phenylhydrazones with a good tolerance for various functional groups. nih.govnih.gov Other innovative methods involve copper/palladium-catalyzed tandem reactions and iodine-mediated synthesis from ortho-alkylazobenzenes. nih.govnih.gov The development of one-pot, metal-free reactions of 2-aminophenones with hydroxylamine (B1172632) derivatives also presents a simple and efficient alternative. organic-chemistry.org
Despite these advances, challenges remain in achieving high yields and regioselectivity, especially for intricately substituted indazoles. Future efforts will likely focus on developing greener and more cost-effective synthetic procedures to facilitate the large-scale production of these compounds for further studies. hilarispublisher.com
| Synthesis Method | Key Features | Reference |
| Rh(III)-catalyzed C-H activation | Tolerates a range of functional groups, moderate to good yields. | nih.govnih.gov |
| Cu/Pd-catalyzed tandem reaction | Efficient for constructing phosphorated 2H-indazoles. | nih.govnih.gov |
| Iodine-mediated synthesis | Utilizes ortho-alkylazobenzenes via benzyl (B1604629) C-H functionalization. | nih.govnih.gov |
| Metal-free one-pot reaction | Simple, mild, and insensitive to air and moisture. | organic-chemistry.org |
Design of Advanced Structural Modifications and Derivatization Strategies to Enhance Bioactivity
The biological activity of indazole derivatives is highly dependent on their structural features. Strategic modifications to the indazole core can significantly enhance their potency and selectivity. For instance, substitutions at various positions of the indazole ring can be fine-tuned to improve interactions with biological targets. nih.gov
Structure-activity relationship (SAR) studies are crucial in guiding these modifications. For example, in the development of selective estrogen receptor degraders (SERDs), replacing an ethyl group with a cyclobutyl group enhanced potency, while incorporating a 3-fluoroindazole motif improved oral bioavailability. nih.gov Similarly, for inhibitors of pan-Pim kinases, systematic optimization of the piperidine (B6355638) and 2,6-difluorophenyl moieties led to a compound with potent activity in the nanomolar range. nih.gov Future strategies will likely involve the bioisosteric replacement of the indazole ring with other heterocycles and the introduction of diverse functional groups to explore new chemical space and improve therapeutic profiles. researchgate.net
Deeper Elucidation of Molecular Mechanisms, Selectivity, and Potential Off-Target Effects
Understanding the precise molecular mechanisms by which 3-Iodo-1-methyl-1H-indazol-6-amine and its derivatives exert their biological effects is paramount. While many indazole compounds have shown promise as inhibitors of various kinases, a deeper understanding of their binding modes and the downstream signaling pathways they modulate is necessary. rsc.orgnih.gov
Selectivity is a critical factor in drug development, as off-target effects can lead to undesirable side effects. For example, while some indazole-based kinase inhibitors show high potency, they may also inhibit other kinases, leading to potential toxicity. rsc.org Researchers are employing techniques like structure-based drug design and computational analysis to design more selective inhibitors. nih.gov For instance, a structure-based approach was used to develop mutant-selective EGFR inhibitors, sparing the wild-type protein. nih.gov Future research must focus on comprehensive profiling of these compounds against a broad panel of kinases and other potential targets to fully characterize their selectivity and predict potential off-target liabilities. nih.govnih.gov
Exploration of Novel Biological Targets for Indazole Derivatives
The versatility of the indazole scaffold suggests that its therapeutic potential extends beyond currently known targets. nih.gov While kinases have been a major focus, researchers are actively exploring other biological targets for indazole derivatives. nih.gov These include histone deacetylases (HDACs), indoleamine-2,3-dioxygenase1 (IDO1), and Bcr-Abl. nih.govnih.gov
The discovery of novel targets often involves high-throughput screening of compound libraries against various cellular and biochemical assays. For example, indazole derivatives have been identified as inhibitors of the B-Raf proto-oncogene and fibroblast growth factor receptors (FGFRs). nih.govresearchgate.net The exploration of new targets will open up new avenues for the therapeutic application of indazoles in a wider range of diseases. nih.gov
| Novel Target | Therapeutic Area | Reference |
| Histone Deacetylases (HDACs) | Cancer | nih.gov |
| Indoleamine-2,3-dioxygenase1 (IDO1) | Cancer | nih.gov |
| Bcr-Abl | Cancer | nih.gov |
| B-Raf | Cancer | researchgate.net |
| Fibroblast Growth Factor Receptors (FGFRs) | Cancer | nih.govnih.gov |
Integration of Advanced Computational and Experimental Methodologies in Drug Discovery
The synergy between computational and experimental approaches is revolutionizing drug discovery. nih.gov In the context of indazole derivatives, in silico methods such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations are being used to predict the bioactivity and pharmacokinetic properties of novel compounds. nih.govnih.govbeilstein-journals.org
These computational predictions guide the synthesis of the most promising candidates, which are then validated through experimental assays. orientjchem.org This iterative cycle of design, synthesis, and testing accelerates the drug discovery process and reduces the reliance on costly and time-consuming high-throughput screening. nih.gov For example, in silico design has been instrumental in identifying novel indazole-based HDAC inhibitors for breast cancer and in designing selective inhibitors of Aurora kinases. nih.govnih.gov The increasing sophistication of computational tools and their integration with experimental validation will continue to be a key driver of innovation in indazole research. nih.gov
Preclinical In Vivo Efficacy and Toxicity Studies for Potential Therapeutic Translation
Before any promising indazole derivative can be considered for clinical trials in humans, it must undergo rigorous preclinical evaluation in animal models. These studies are essential to assess the compound's in vivo efficacy, pharmacokinetic profile (absorption, distribution, metabolism, and excretion), and potential toxicity. nih.gov
While many indazole derivatives have shown potent activity in in vitro assays, translating this to in vivo efficacy can be challenging. rsc.orgnih.gov Toxicity is another major hurdle. For instance, a study on 7-nitroindazole (B13768) revealed potential adverse effects on the heart and kidneys in rats. nih.gov Therefore, comprehensive toxicity studies are crucial to identify a safe therapeutic window. Successful preclinical development requires a careful balance between efficacy and safety, and only compounds with a favorable profile will progress to clinical trials. innovatpublisher.com
Development of Multi-Targeted Indazole Compounds for Complex Diseases
Complex diseases such as cancer and neurodegenerative disorders often involve multiple pathological pathways. nih.gov This has led to the emergence of a multi-target drug discovery paradigm, where a single compound is designed to modulate several targets simultaneously. The versatile scaffold of indazole makes it an ideal starting point for the development of such multi-targeted agents. researchgate.net
Researchers have already developed indazole derivatives that act as dual inhibitors of EGFR and VEGFR-2, or as multi-kinase inhibitors targeting c-Kit, PDGFRβ, and FLT3. nih.govresearchgate.net In the context of Alzheimer's disease, a new family of 5-substituted indazole derivatives has been developed with a multitarget profile that includes cholinesterase and BACE1 inhibition. nih.gov The development of multi-targeted indazole compounds holds great promise for the treatment of complex diseases where single-target therapies may be insufficient.
Q & A
Q. Example Reaction Conditions :
| Step | Reagents/Conditions | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Methylation | Dimethyl carbonate, triethylene diamine | DMF | 80°C | ~40% |
| Iodination | Iodine, K₂CO₃ | DMF | 65°C | 60-75% |
Q. Key Considerations :
- Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution efficiency .
- Excess methylating agents improve regioselectivity but may require rigorous purification .
How can researchers optimize palladium-catalyzed cross-coupling reactions involving this compound?
Advanced
Suzuki-Miyaura coupling with boronic acids is a key reaction for functionalizing the 3-iodo position. Optimization strategies include:
- Catalyst Selection : Pd(dppf)Cl₂ shows higher efficiency than Pd(PPh₃)₄ in DMF/water mixtures .
- Solvent Effects : Aqueous dioxane improves solubility of hydrophilic boronic acids .
- Temperature : Reactions at 100°C for 12–16 hours achieve >80% conversion .
Q. Data-Driven Approach :
- Screen catalysts (PdCl₂, Pd(OAc)₂) and ligands (dppf, XPhos) to balance cost and activity.
- Use LC-MS to monitor intermediate formation and adjust stoichiometry .
What spectroscopic and crystallographic methods validate the structure of this compound?
Q. Basic
Q. Advanced Validation :
- Compare experimental XRD data with DFT-computed structures to detect conformational discrepancies .
- Use SHELXL refinement for high-resolution crystallographic models .
How should researchers address contradictions in reported biological activity data for indazole derivatives?
Advanced
Conflicting results (e.g., varying IC₅₀ values in kinase assays) may arise from:
- Purity Issues : HPLC quantification (≥95% purity) is critical; impurities in iodinated compounds can skew results .
- Assay Conditions : Buffer composition (e.g., DMSO concentration) affects solubility and activity .
- Structural Analogues : Subtle differences (e.g., 3-iodo vs. 5-iodo substitution) drastically alter target binding .
Q. Resolution Strategy :
- Replicate assays under standardized conditions (e.g., 1% DMSO in PBS).
- Use orthogonal assays (SPR, ITC) to validate binding kinetics .
What are the regioselective functionalization challenges in modifying the indazole core?
Advanced
The 3-iodo group directs electrophilic substitution, but competing reactions occur at the 6-amino position:
- Protection Strategies : Boc or Fmoc groups shield the amine during cross-coupling .
- Directing Groups : Pyridine or pyrimidine rings at the 6-position enhance palladium-mediated coupling efficiency .
Q. Case Study :
- Suzuki coupling at 3-iodo proceeds efficiently, but unprotected 6-amino groups may undergo side acylation .
- Use TLC to monitor competing pathways and adjust protecting groups .
How can analytical methods quantify this compound in complex mixtures?
Q. Basic
Q. Advanced Applications :
- LC-MS/MS in MRM mode detects trace impurities (LOQ = 0.1 ng/mL) .
- Compare with reference standards from PubChem or ECHA databases .
What computational tools aid in predicting synthetic pathways for novel indazole derivatives?
Q. Advanced
Q. Workflow Example :
Input target structure into synthetic planning software.
Evaluate route feasibility using precursor scoring (plausibility >0.5) .
Validate with small-scale trial reactions.
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
